molecular formula C7H8F2N2 B1390646 2-(1,1-Difluoroethyl)-3-methylpyrazine CAS No. 1171916-84-9

2-(1,1-Difluoroethyl)-3-methylpyrazine

Cat. No.: B1390646
CAS No.: 1171916-84-9
M. Wt: 158.15 g/mol
InChI Key: HAANCFJYPUAOQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Difluoroethyl)-3-methylpyrazine typically involves the introduction of the 1,1-difluoroethyl group onto a pyrazine ring. One common method is the reaction of 3-methylpyrazine with 1,1-difluoroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an aprotic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of more efficient catalysts and greener solvents is explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)-3-methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1,1-Difluoroethyl)-3-methylpyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)-3-methylpyrazine involves its interaction with specific molecular targets. The presence of the 1,1-difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-Difluoroethyl)pyrazine
  • 2-(1,1-Difluoroethyl)-5-methylpyrazine
  • 2-(1,1-Difluoroethyl)-3-ethylpyrazine

Uniqueness

2-(1,1-Difluoroethyl)-3-methylpyrazine is unique due to the specific positioning of the 1,1-difluoroethyl group and the methyl group on the pyrazine ring. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for specific applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-(1,1-difluoroethyl)-3-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c1-5-6(7(2,8)9)11-4-3-10-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAANCFJYPUAOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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